2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid
Overview
Description
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid is a heterocyclic compound that features a fused imidazo[4,5-b]pyridine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromo and methyl substituents on the imidazo[4,5-b]pyridine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved by reacting 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Alkylation: The imidazo[4,5-b]pyridine core is then alkylated using ethyl bromoacetate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The imidazo[4,5-b]pyridine core can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity compared to other similar compounds. This structural feature also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-4-5(10)2-6-9(11-4)13-7(12-6)3-8(14)15/h2H,3H2,1H3,(H,14,15)(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPTYCBQSGBKIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)CC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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